Safrazine hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrosynthesis and Characterization of Electroactive Polymer Films

Electrosynthesis of Poly(safranine T) Electroactive Films : Safranine T, a phenazine dye, has been electropolymerized to form poly(safranine T) films, showing potential for electrochemical applications due to their high surface coverage and electroactive properties. The films exhibit significant electrochemical behavior, influenced by the polymerization conditions, making them relevant for sensing and electronic devices (Pauliukaitė et al., 2009).

Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase

Inhibitory Effects on Cholinesterases : Synthetic phenazine dyes, such as methylene violet 3RAX (diethyl safranine), have shown inhibitory effects on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in treating diseases like Alzheimer's (Onder et al., 2018).

Antibiotic Degradation and Environmental Remediation

Electrochemical Degradation of Antibiotics : Studies have demonstrated the capability of electrochemical processes in degrading antibiotic contaminants, such as sulfachloropyridazine, using hydroxyl radicals generated at a BDD anode. This indicates the potential of such methods in environmental remediation and wastewater treatment to minimize the impact of antibiotic pollution (Haidar et al., 2013).

Chemical Oxidative Polymerization

Oxidative Polymerization of Safranines : The chemical oxidative polymerization of safranine and phenosafranine has been explored, providing insights into the formation of polymers with potential applications in materials science. This research highlights the structural and redox properties of the resulting polymers, which could be useful in developing new materials for electronic and photonic devices (Ćirić-Marjanović et al., 2007).

Decolorization of Dyes in Wastewater

Decolorization of Safranine Dye : The response surface methodology (RSM) was applied to optimize the chemical oxidation process for decolorizing safranine, a phenazine dye, using iron(II) and chloramine B (CAB) in an acid medium. This study provides a framework for wastewater treatment applications aiming to remove hazardous dyes from industrial effluents, contributing to environmental sustainability (Latha et al., 2022).

Mecanismo De Acción

Target of Action

Safrazine hydrochloride is a member of the hydrazine family and acts as a non-selective, irreversible inhibitor against monoamine oxidases . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, which are involved in the regulation of neurotransmitters in the brain .

Mode of Action

As an irreversible inhibitor, this compound forms a covalent bond with its target, the monoamine oxidases, leading to permanent inactivation of these enzymes . This results in an increase in the levels of monoamines, such as serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation .

Biochemical Pathways

This compound affects several biochemical pathways due to its inhibition of monoamine oxidases. These pathways include glycine, serine and threonine metabolism, arginine and proline metabolism, histidine metabolism, tyrosine metabolism, phenylalanine metabolism, tryptophan metabolism, drug metabolism - cytochrome P450, serotonergic synapse, and dopaminergic synapse .

Pharmacokinetics

As a general rule, the adme properties of a drug can significantly impact its bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The primary result of this compound’s action is an increase in the levels of monoamines in the brain, due to the inhibition of monoamine oxidases . This can lead to an improvement in mood, which is why this compound was used as an antidepressant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. . Therefore, these factors could potentially influence the action of this compound as well.

Safety and Hazards

When handling Safrazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Análisis Bioquímico

Biochemical Properties

Safrazine hydrochloride acts as a monoamine oxidase inhibitor, interacting with enzymes such as monoamine oxidase A and B . These enzymes are involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, which can have various effects on mood and behavior .

Cellular Effects

The primary cellular effect of this compound is the inhibition of monoamine oxidase enzymes, leading to an increase in monoamine neurotransmitters . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a monoamine oxidase inhibitor . It binds to the active site of the enzyme, preventing it from breaking down monoamine neurotransmitters . This results in increased levels of these neurotransmitters, which can then bind to their respective receptors and exert their effects .

Temporal Effects in Laboratory Settings

As an irreversible inhibitor, it would be expected to have long-lasting effects until new enzyme molecules are synthesized .

Dosage Effects in Animal Models

Like other MAOIs, it would be expected to have a dose-dependent effect, with higher doses leading to greater inhibition of monoamine oxidase and potentially more pronounced effects or side effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of monoamine neurotransmitters, acting as an inhibitor of the enzyme monoamine oxidase . This enzyme is involved in the breakdown of these neurotransmitters, so inhibition by this compound can affect their metabolic flux .

Transport and Distribution

As a small molecule, it would be expected to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

As a small molecule, it would be expected to be able to diffuse throughout the cell . Its primary site of action would be at the monoamine oxidase enzymes, which are located in the outer mitochondrial membrane .

Propiedades

IUPAC Name |

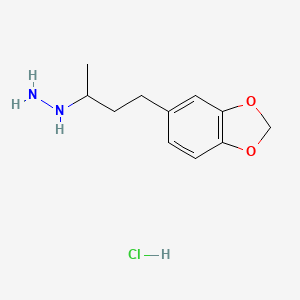

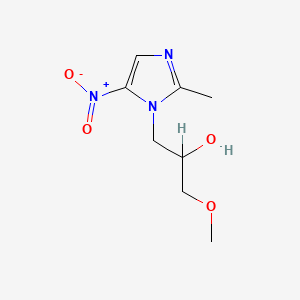

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNXVYMTZITGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048840 | |

| Record name | Safrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7296-30-2 | |

| Record name | Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safrazine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5985O24GLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)

![3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester](/img/structure/B1680655.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)

![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)